3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid
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Overview
Description
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₄S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:
Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized using hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form 1,1-dioxidotetrahydrothiophene.
Alkylation: The 1,1-dioxidotetrahydrothiophene is then alkylated with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The propanoic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Further oxidized derivatives with additional oxygen functionalities.
Reduction: Sulfide derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the propanoic acid group can interact with enzymes and receptors, modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxidotetrahydro-2-thienyl)propanoic acid: Similar structure but with a different position of the sulfone group.
3-(1,1-Dioxidotetrahydro-4-thienyl)propanoic acid: Another positional isomer with the sulfone group at the 4-position.
Uniqueness
3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is unique due to its specific sulfone positioning, which can influence its reactivity and biological activity. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)2-1-6-3-4-12(10,11)5-6/h6H,1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZWIFDBHNFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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